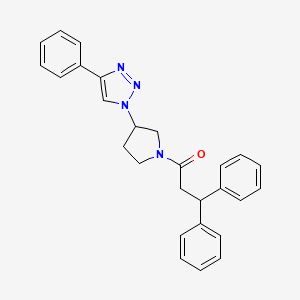

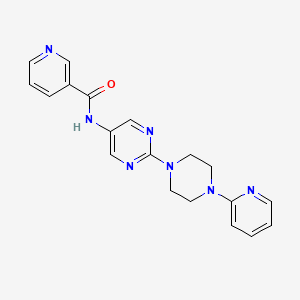

3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, also known as DPT or Dipropyltryptamine, is a chemical compound that belongs to the tryptamine family. DPT is a psychoactive substance that has been used for research purposes to investigate its potential therapeutic effects on various psychological and neurological disorders.

Applications De Recherche Scientifique

Organocatalysis Applications

- Asymmetric Michael and Mannich Reactions: The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, including triazole derivatives, demonstrates their application as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. These compounds were evaluated for their efficiency in catalyzing such reactions, with specific diamine derivatives identified as particularly effective organocatalysts (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Synthesis and Biological Activity

- Antibacterial and Antifungal Activities: A one-pot synthesis approach for 2,6-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridines has been presented, showcasing the potential for generating compounds with significant antibacterial and antifungal activities. This underscores the broader implications of utilizing such compounds in medicinal chemistry for designing new therapeutic agents (Subhashini, Reddy, Kumar, & Lingaiah, 2016).

Heterocyclic Synthesis

- Nicotinic Acid and Thienopyridine Derivatives: The application in heterocyclic synthesis using enaminones as building blocks to generate nicotinic acid and thienopyridine derivatives demonstrates the versatility of such compounds in creating biologically relevant heterocycles. This showcases the chemical utility in synthesizing complex molecules for further pharmacological exploration (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Mécanisme D'action

Target of Action

The compound “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” contains a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole ring have been found to bind with high affinity to multiple receptors , which could make them useful in developing new therapeutic agents.

Mode of Action

In general, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This could potentially be a mode of action for “this compound”, but specific interactions would depend on the exact structure and targets of the compound.

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds containing 1,2,3-triazole rings have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME properties of “this compound” are unknown without specific studies. 1,2,3-triazole rings are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The molecular and cellular effects of “this compound” are unknown without specific studies. Compounds containing 1,2,3-triazole rings have shown a broad range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is unknown without specific studies. The stability of 1,2,3-triazole compounds against metabolic degradation, their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .

Cellular Effects

Other triazole derivatives have been shown to exhibit antimicrobial and antioxidant activity . They can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other triazole derivatives have been shown to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Other triazole derivatives have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other triazole derivatives have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Other triazole derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAQWNXNDYFKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

methanone](/img/structure/B2511265.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)